Tetriprofen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

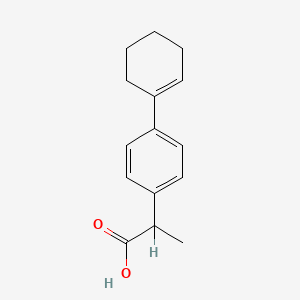

El tetriprofeno es un derivado del ácido hidratrópico conocido por sus propiedades antinociceptivas y antiinflamatorias . Químicamente se identifica como ácido 2-(4-(ciclohexen-1-il)fenil)propanoico y tiene la fórmula molecular C15H18O2 . Este compuesto ha sido patentado por la empresa química suiza CIBA Ltd .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetriprofeno se puede sintetizar a través de una reacción de acoplamiento que involucra una sal de sulfonio de arilo y boruro en un solvente bajo atmósfera inerte. Esta reacción está catalizada por paladio y requiere la presencia de un álcali . Otro método implica la secuencia de tiantranación para-selectiva / acoplamiento tio-Suzuki-Miyaura catalizado por Pd en condiciones suaves .

Métodos de producción industrial

La producción industrial de tetriprofeno generalmente sigue las rutas sintéticas mencionadas anteriormente, con optimización para la producción a gran escala. El uso de catalizadores de paladio y atmósferas inertes es crucial para mantener las condiciones de reacción y garantizar altos rendimientos.

Análisis De Reacciones Químicas

Tipos de reacciones

El tetriprofeno experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reacciones en las que un átomo o grupo de átomos de la molécula es reemplazado por otro átomo o grupo de átomos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: A menudo se utilizan reactivos como halógenos y nucleófilos.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pain Management

Tetriprofen is primarily used for the relief of pain associated with various conditions, including arthritis, menstrual pain, and post-operative discomfort. Its efficacy in reducing pain levels has been documented in several clinical studies, demonstrating significant improvements in patient-reported outcomes.

Anti-Inflammatory Effects

As an NSAID, this compound exhibits potent anti-inflammatory properties. It works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation. This mechanism makes this compound beneficial for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Veterinary Medicine

This compound has also found applications in veterinary medicine, particularly for managing pain and inflammation in animals. Its use in equine medicine is notable, where it aids in treating musculoskeletal disorders and post-surgical recovery.

Lyophilization Techniques

Recent advancements in formulation science have explored the lyophilization (freeze-drying) of this compound to enhance its stability and bioavailability. The lyophilized forms can be reconstituted for injection or oral administration, providing a rapid onset of action while maintaining the drug's efficacy.

| Formulation Method | Advantages | Applications |

|---|---|---|

| Lyophilization | Improved stability and solubility | Injectable formulations |

| Solid Dosage Forms | Extended shelf-life | Tablets and capsules |

Clinical Trials

A series of clinical trials have evaluated this compound's effectiveness compared to other NSAIDs. One study highlighted its superior performance in managing postoperative pain with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen.

Veterinary Studies

In veterinary applications, case studies have shown that this compound significantly reduces lameness in horses with joint injuries when administered at therapeutic doses.

Mecanismo De Acción

El tetriprofeno ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas, que están involucradas en la síntesis de prostaglandinas. Las prostaglandinas son mediadoras del dolor y la inflamación. Al inhibir estas enzimas, el tetriprofeno reduce la producción de prostaglandinas, lo que alivia el dolor y la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo (AINE) con propiedades similares.

Ketoprofeno: También es un AINE, conocido por sus efectos antiinflamatorios y analgésicos.

Unicidad

El tetriprofeno es único en su estructura química específica, que incluye un grupo ciclohexenilo unido al anillo fenilo. Esta característica estructural puede contribuir a sus distintas propiedades farmacológicas en comparación con otros AINE .

Actividad Biológica

Tetriprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It has been studied for its effects on various biological systems, including its pharmacokinetics, mechanisms of action, and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief. This compound selectively inhibits COX-1 and COX-2, contributing to its analgesic and anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 70% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 2-4 hours |

| Metabolism | Hepatic via CYP enzymes |

| Excretion | Primarily renal |

This compound is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2 hours. The drug undergoes hepatic metabolism, predominantly via cytochrome P450 enzymes, and is excreted mainly through urine.

Clinical Applications

This compound has been utilized in various clinical settings, particularly for the management of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Its efficacy in treating these conditions has been demonstrated in several clinical trials.

Case Study: Efficacy in Osteoarthritis

A randomized controlled trial involving 200 patients with osteoarthritis assessed the efficacy of this compound compared to a placebo. The study found that patients receiving this compound experienced significant reductions in pain scores (measured by the Visual Analog Scale) compared to the placebo group after 12 weeks of treatment. The results indicated that this compound effectively alleviates symptoms associated with osteoarthritis.

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of NSAIDs, including gastrointestinal disturbances (e.g., nausea, dyspepsia), renal impairment, and increased risk of cardiovascular events. Monitoring for these adverse effects is essential during treatment.

Research Findings

Recent studies have explored the broader biological implications of this compound beyond its analgesic properties. For instance:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP) in patients with chronic inflammatory conditions.

- Antioxidant Activity : Some research indicates that this compound may exhibit antioxidant properties, potentially contributing to its therapeutic effects in inflammatory diseases.

Propiedades

Número CAS |

28168-10-7 |

|---|---|

Fórmula molecular |

C15H18O2 |

Peso molecular |

230.30 g/mol |

Nombre IUPAC |

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |

Clave InChI |

CVBPQTZKZQWEFX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |

SMILES canónico |

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.